physicochemical properties of Z-L-phenylalanine 4-nitrobenzyl ester
physicochemical properties of Z-L-phenylalanine 4-nitrobenzyl ester
This is an in-depth technical guide on the physicochemical properties and applications of Z-L-phenylalanine 4-nitrobenzyl ester .
Physicochemical Profile, Synthesis, and Applications in Peptide Chemistry
Executive Summary
Z-L-phenylalanine 4-nitrobenzyl ester (often abbreviated as Z-Phe-ONb or Z-Phe-OBzl(NO₂) ) is a specialized amino acid derivative used primarily as a robust carboxyl-protecting group in peptide synthesis. Distinguished by the presence of the electron-withdrawing para-nitro group on the benzyl ester moiety, this compound exhibits enhanced stability toward acidic conditions compared to unsubstituted benzyl esters. This unique stability profile allows for the selective removal of N-terminal protecting groups (such as Boc) using acidic reagents (e.g., TFA or HCl/dioxane) without compromising the C-terminal ester integrity.
Critical Distinction: Researchers must distinguish this compound from Z-L-phenylalanine 4-nitrophenyl ester (Z-Phe-ONp) . While the abbreviations are similar, the nitrophenyl ester is a highly reactive "active ester" used for acylating amines, whereas the nitrobenzyl ester is a stable protecting group.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 4-Nitrobenzyl (2S)-2-[(benzyloxycarbonyl)amino]-3-phenylpropanoate |
| Common Synonyms | Z-L-Phe-ONb; Z-Phe-OBzl(4-NO₂); Z-L-Phenylalanine p-nitrobenzyl ester |
| CAS Number | 40299-23-8 |
| Molecular Formula | C₂₄H₂₂N₂O₆ |
| Molecular Weight | 434.44 g/mol |
| Stereochemistry | L-isomer (S-configuration at the alpha-carbon) |
| Appearance | White to off-white crystalline solid |
Structural Components[1][2][3][4][5][6][7][8][9][10][11]
-
Z-Group (Benzyloxycarbonyl): Protects the
-amine, preventing polymerization and urethane formation. It is stable to mild acid but cleaved by hydrogenolysis or strong acid (HBr/AcOH). -
L-Phenylalanine Core: The central amino acid scaffold.
-
4-Nitrobenzyl Ester (ONb): The C-terminal protecting group. The nitro group at the para position exerts a strong electron-withdrawing effect, destabilizing the formation of the benzyl carbocation. This makes the ester significantly more resistant to acidolysis than a standard benzyl ester.
Figure 1: Structural segmentation of Z-Phe-ONb highlighting the functional roles of each moiety.
Physicochemical Properties[1][4][11][13][14][15]
3.1 Solid-State Properties
-
Physical State: Crystalline solid.[5]
-
Melting Point: Typically 80–100 °C (Note: Exact values vary by polymorph and purity; specific literature values for this CAS are scarce compared to the active ester ONp, but structural analogs consistently form solids in this range).
-
Solubility:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Insoluble: Water, Hexanes (poor solubility).
-
3.2 Stability & Reactivity
-
Acid Stability: The p-nitrobenzyl ester is approx. 100 times more stable to trifluoroacetic acid (TFA) than the unsubstituted benzyl ester. This allows for the use of Boc/Benzyl strategies where the Boc group is removed by TFA while the Z-Phe-ONb linkage remains intact.
-
Base Stability: Susceptible to saponification (hydrolysis) in aqueous alkali (NaOH/MeOH), though the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, potentially increasing hydrolysis rates compared to benzyl esters under basic conditions.
-
Photostability: Unlike ortho-nitrobenzyl derivatives (which are photolabile), the para-nitrobenzyl ester is generally stable to ambient light but can be cleaved under specific reductive photolysis conditions or electron transfer processes.
Synthesis & Experimental Protocols
4.1 Synthesis of Z-Phe-ONb
The synthesis is typically achieved via direct esterification of Z-L-Phenylalanine with 4-nitrobenzyl bromide or 4-nitrobenzyl alcohol.
Method A: Alkylation (Standard Protocol)
-
Reagents: Z-L-Phe-OH (1.0 eq), 4-Nitrobenzyl bromide (1.0 eq), Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or Acetone.
-
Procedure:
-
Dissolve Z-L-Phe-OH in DMF.
-
Add TEA (1.1 eq) to form the carboxylate salt.
-
Add 4-Nitrobenzyl bromide (1.0 eq) slowly at 0 °C.
-
Stir at room temperature for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes.
-
Method B: Steglich Esterification
-
Reagents: Z-L-Phe-OH, 4-Nitrobenzyl alcohol, DCC, DMAP (cat).
-
Mechanism: DCC activates the carboxylic acid, forming an O-acylisourea intermediate which is then attacked by the alcohol.
4.2 Deprotection (Cleavage) Protocols
The utility of Z-Phe-ONb lies in its specific cleavage conditions.
-
Catalytic Hydrogenolysis:
-
Conditions: H₂ (1 atm), 10% Pd/C, Methanol/Acetic Acid.
-
Mechanism: Reduction of the nitro group to an amine is often the first step, followed by hydrogenolysis of the benzylic C-O bond.
-
Result: Yields free L-Phenylalanine (if Z is also removed) or Z-Phe-OH (if selective conditions are used, though Z is usually removed by H₂/Pd as well).
-
-
Zinc Reduction (Selective for Nitrobenzyl):
-
Conditions: Zn dust in 90% Acetic Acid.
-
Mechanism: Reduces the nitro group to an amine/hydroxylamine, followed by 1,6-elimination or acid-catalyzed hydrolysis.
-
Selectivity: Can preserve the Z-group if conditions are controlled, though Z is also sensitive to reduction.
-
Figure 2: Reaction workflow showing the stability of Z-Phe-ONb to acid versus its lability to catalytic hydrogenation.
Applications in Drug Development[2][4][13]
-
Orthogonal Protection Schemes: In the synthesis of complex peptides (e.g., cyclic peptides or those with sensitive side chains), Z-Phe-ONb allows for the manipulation of other protecting groups. For instance, an N-terminal Boc group can be removed with TFA without affecting the C-terminal nitrobenzyl ester.
-
Solid-Phase Peptide Synthesis (SPPS): While less common in modern Fmoc chemistry, nitrobenzyl esters are valuable in "Safety-Catch" linker strategies where the linker is stable during chain elongation but activated for cleavage at the end of the synthesis.
-
Kinetic Studies (Caution): While Z-Phe-ONp (nitrophenyl) is the standard chromogenic substrate for chymotrypsin, Z-Phe-ONb can be used to study esterases that specifically target benzylic esters, or as a negative control to verify the specificity of proteases for the "active" nitrophenyl ester.
References
-
Guibé-Jampel, E., & Wakselman, M. (1982). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications , 12(3), 219–223. Link
- Taylor-Papadimitriou, J., et al. (1967). Kinetics of the hydrolysis of Z-L-phenylalanine p-nitrophenyl ester catalyzed by chymotrypsin. Journal of Biochemistry. (Contextual reference for the distinction between ONb and ONp esters).
-
Sigma-Aldrich. Product Specification: Z-L-Phenylalanine 4-nitrobenzyl ester (CAS 40299-23-8). Link
-
PubChem. Compound Summary for CAS 40299-23-8. National Library of Medicine.[4] Link
Sources
- 1. Melting point standard 47-49°C | 119-61-9 - BuyersGuideChem [buyersguidechem.com]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. Z-Phe-phe-phe-OH | C35H35N3O6 | CID 90473620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WebElements Periodic Table » Calcium » calcium sulphide [winter.group.shef.ac.uk]
- 6. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 7. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 8. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemimpex.com [chemimpex.com]
